N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety, making it a versatile molecule for research and development.
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinoyl group. The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives . The final step involves the coupling of the piperidine and nicotinoyl intermediates with 2-phenylethanesulfonamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides . These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and nicotinoyl-containing molecules, such as:
- N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
Uniqueness
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-28-20-19(8-5-12-22-20)21(25)24-13-9-18(10-14-24)16-23-29(26,27)15-11-17-6-3-2-4-7-17/h2-8,12,18,23H,9-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBDOELUYOVWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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